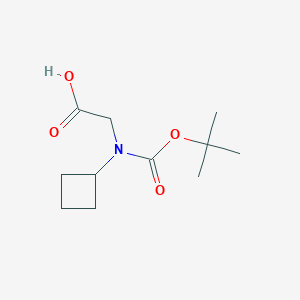

N-Boc-N-cyclobutyl-glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-N-cyclobutyl-glycine, also known as N-(tert-butoxycarbonyl)-N-cyclobutylglycine, is a compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of glycine, with a cyclobutyl group also attached to the nitrogen atom. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for Boc protection involves reacting glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or under mild heating conditions .

Industrial Production Methods

Industrial production methods for N-Boc-N-cyclobutyl-glycine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of ultrasound irradiation and catalyst-free conditions, have been explored to achieve efficient N-Boc protection of amines .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-N-cyclobutyl-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used reagents for Boc deprotection.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions involving the Boc-protected amine.

Major Products Formed

The major products formed from these reactions include the deprotected amine (glycine) and substituted derivatives of this compound, depending on the specific nucleophile used in the reaction .

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-Boc Protection in Organic Chemistry

The N-Boc group serves as a protective group for amines, allowing for selective reactions without affecting the amino functionality. The protection is typically achieved through the reaction of the amino substrate with di-tert-butyl dicarbonate under basic conditions. This method is favored due to its mild reaction conditions and high yields, often exceeding 90% in isolated yield within a short reaction time at room temperature.

Synthesis of Peptidomimetics

N-Boc-N-cyclobutyl-glycine can be employed in the synthesis of peptidomimetics, which are compounds designed to mimic peptides. The cyclobutyl group may influence the conformational flexibility and binding properties of these mimetics, potentially enhancing their biological activity .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of glycine, including this compound, may possess neuroprotective properties and could be useful in treating central nervous system disorders. The modification of glycine with cyclic structures can enhance its interaction with specific receptors, potentially leading to improved therapeutic outcomes .

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of cyclic glycine derivatives highlighted how modifications like those found in this compound could enhance binding affinities to neurotransmitter receptors. This suggests potential applications in neurodegenerative diseases .

Polymer Chemistry

Synthesis of Functional Polymers

this compound is also utilized in polymer chemistry for synthesizing amino-containing (meth)acrylic monomers and polymers. The free radical polymerization process allows for the creation of polymers with protected amino side groups, which can later be deprotected to yield functional materials.

| Polymer Type | Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Poly((Br-t-BOC)-aminoethyl) | Free radical polymerization | Up to 90 | Room temperature for 1-4 hours |

| Functionalized acrylic polymers | N-Boc protection followed by polymerization | Excellent | Basic conditions |

Interaction Studies

Reactivity with Electrophiles

The unique structure of this compound allows for interesting reactivity patterns with various electrophiles. Studies focusing on its interactions have shown that the cyclobutyl group can significantly alter reaction kinetics and product distributions compared to other amino acid derivatives .

Mecanismo De Acción

The mechanism of action of N-Boc-N-cyclobutyl-glycine primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-glycine: Similar to N-Boc-N-cyclobutyl-glycine but without the cyclobutyl group.

N-Boc-N-methyl-glycine: Contains a methyl group instead of a cyclobutyl group.

N-Boc-N-phenyl-glycine: Contains a phenyl group instead of a cyclobutyl group.

Uniqueness

This compound is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other Boc-protected glycine derivatives. This uniqueness can influence its reactivity and the types of reactions it can undergo .

Actividad Biológica

N-Boc-N-cyclobutyl-glycine is a derivative of glycine, an amino acid known for its diverse biological activities. The "N-Boc" (tert-butyloxycarbonyl) group serves as a protective moiety that can be removed under specific conditions to yield the free amine. This compound has garnered interest in medicinal chemistry and biochemistry due to its potential applications in drug development and its role in various biological processes.

Glycine's Role in Biology

Glycine is recognized as a major inhibitory neurotransmitter in the central nervous system, playing crucial roles in neurotransmission and cellular signaling. It is involved in numerous physiological processes, including:

- Neurotransmission : Glycine acts on glycine receptors, facilitating the influx of chloride ions, which leads to hyperpolarization of neurons.

- Cytoprotection : Glycine exhibits protective effects against cellular damage, contributing to anti-inflammatory responses and modulating immune functions .

- Metabolic Functions : It serves as a precursor for various biomolecules, including proteins and nucleic acids.

This compound Specifics

Research on this compound has highlighted several aspects of its biological activity:

- Enzymatic Hydroxylation : Studies have shown that this compound can undergo selective hydroxylation by cytochrome P450 enzymes. For instance, variant GV/AI achieved a conversion rate of 58% with a preference for hydroxylation at specific positions on the cyclobutane ring .

- Deprotection Methods : The N-Boc group can be selectively removed using reagents like oxalyl chloride, which has been demonstrated to effectively yield free glycine derivatives from N-Boc protected substrates . This process is crucial for synthesizing active pharmaceutical ingredients.

- Pharmacokinetic Modulation : The incorporation of cyclobutyl groups into glycine derivatives can influence pharmacokinetic properties, enhancing their bioavailability and targeting capabilities. For example, modifications have shown improved liver targeting compared to unmodified counterparts .

Study 1: Hydroxylation Reactivity

A recent study focused on the selective hydroxylation of cyclobutylamine derivatives revealed that this compound exhibited modest reactivity under enzymatic conditions. This study emphasized the importance of substrate structure in determining enzymatic outcomes, with findings summarized in Table 1.

| Variant | Conversion Rate (%) | Hydroxylation Position |

|---|---|---|

| GV/AI | 58 | 2-Position |

| Other | Varies | Various |

Study 2: Deprotection Efficiency

Another research effort evaluated the efficiency of different deprotection strategies for N-Boc groups in glycine derivatives. The results indicated that oxalyl chloride-mediated reactions yielded high conversion rates (over 70%) within short time frames (3 hours) for various substrates .

| Substrate Type | Reaction Time (h) | Yield (%) |

|---|---|---|

| Aromatic | 3 | >70 |

| Heteroaromatic | 4 | Moderate |

| Aliphatic | Varies | Varies |

Propiedades

IUPAC Name |

2-[cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(7-9(13)14)8-5-4-6-8/h8H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXHZLIWJBHHGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.